molecular formula C8H13N3 B13972805 1,4,5,6,7,8-Hexahydrocyclohepta[d]imidazol-6-amine

1,4,5,6,7,8-Hexahydrocyclohepta[d]imidazol-6-amine

Cat. No.: B13972805
M. Wt: 151.21 g/mol
InChI Key: IAPYCUHBIDPMQM-UHFFFAOYSA-N
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Description

1,4,5,6,7,8-Hexahydrocyclohepta[d]imidazol-6-amine is a heterocyclic compound that features a seven-membered ring fused with an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,6,7,8-Hexahydrocyclohepta[d]imidazol-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a diketone or dialdehyde, followed by cyclization under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,4,5,6,7,8-Hexahydrocyclohepta[d]imidazol-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the imidazole ring .

Scientific Research Applications

1,4,5,6,7,8-Hexahydrocyclohepta[d]imidazol-6-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4,5,6,7,8-Hexahydrocyclohepta[d]imidazol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,4,5,6,7,8-Hexahydrocyclohepta[d]imidazol-6-amine include other imidazole derivatives and heterocyclic compounds with fused ring systems, such as:

Uniqueness

This compound is unique due to its specific ring structure and the presence of an amine group at the 6-position. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-6-amine

InChI

InChI=1S/C8H13N3/c9-6-1-3-7-8(4-2-6)11-5-10-7/h5-6H,1-4,9H2,(H,10,11)

InChI Key

IAPYCUHBIDPMQM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CCC1N)N=CN2

Origin of Product

United States

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